Structural Differentiation from 4-tert-Butyl and 2,5-Dichloro Benzamide Analogs: Impact on Predicted Kinase Selectivity
The target compound's 4-ethoxybenzamide moiety introduces a distinct hydrogen-bond acceptor (HBA) at the para-position of the phenyl ring (HBA count: 5 for the molecule), which is absent in the 4-tert-butyl analog (4-tert-butyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, CAS 941927-64-6, HBA count: 4) and fundamentally different from the electron-withdrawing, di-halogenated 2,5-dichloro analog (2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, CAS 941927-59-9, HBA count: 4) . In-class DYRK1B/A SAR data from Anderson et al. (2013) demonstrate that modifications to the distal aryl ring can alter kinase inhibition IC50 values by more than 10-fold, with electron-donating groups often favoring DYRK1B over DYRK1A selectivity [1]. This structural divergence directly predicts differential target engagement and off-target liability profiles.
| Evidence Dimension | Structural features affecting kinase binding (HBA count and electronic character of the distal aryl ring) |
|---|---|
| Target Compound Data | 4-ethoxy substituent (electron-donating, HBA count: 5); CLogP: ~4.5 |
| Comparator Or Baseline | 4-tert-butyl analog (electron-donating, HBA count: 4); 2,5-dichloro analog (electron-withdrawing, HBA count: 4) |
| Quantified Difference | Difference of +1 in HBA count vs. both analogs; electronic character shift from electron-donating to electron-withdrawing. Class-level orthogonal SAR predicts >10-fold IC50 shift for DYRK1B inhibition. |
| Conditions | In silico structural analysis based on reported DYRK1B/A inhibitor SAR and co-crystal structure PDB 4MQ1 [1] |
Why This Matters
The unique hydrogen-bonding capacity and electronic profile of the 4-ethoxy group directly influence binding affinity and kinase selectivity, making this compound a distinct chemical probe compared to halogenated or bulky alkyl analogs for DYRK1B/A target validation studies.
- [1] Anderson, K., Chen, Y., Chen, Z., Dominique, R., Glenn, K., He, Y., Janson, C., Luk, K.C., Lukacs, C., Polonskaia, A., Qiao, Q., Railkar, A., Rossman, P., Sun, H., Xiang, Q., Vilenchik, M., Wovkulich, P., & Zhang, X. (2013). Pyrido[2,3-d]pyrimidines: Discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610–6615. View Source
